N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea
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Overview
Description
N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival, making AG490 a promising tool for scientific research.
Mechanism of Action
N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of downstream STAT proteins. This leads to the downregulation of genes involved in cell growth and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit immune cell activation and differentiation, and protect neurons against oxidative stress and inflammation. However, this compound may also have off-target effects on other signaling pathways, which may affect its biological activity.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea is a potent and selective inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various biological processes. However, this compound may also have off-target effects on other signaling pathways, which may complicate data interpretation. Additionally, this compound may have limited solubility and stability, which may affect its effectiveness in certain experimental conditions.
Future Directions
Future research directions for N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea may include developing more potent and selective inhibitors of the JAK/STAT pathway, exploring the use of this compound in combination with other targeted therapies for cancer treatment, and investigating the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea can be synthesized through a multi-step reaction using commercially available starting materials. The synthesis involves the reaction of 2-methylcyclohexylamine with 2-methoxyphenyl isocyanate to form the intermediate this compound, which is then treated with hydrogen chloride to yield this compound.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has been widely used as a research tool in various fields such as cancer biology, immunology, and neuroscience. In cancer biology, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In immunology, this compound has been used to study the role of the JAK/STAT pathway in immune cell activation and differentiation. In neuroscience, this compound has been shown to protect neurons against oxidative stress and inflammation.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYJTFAYNKTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.